1-(2-Methoxyphenyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine
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Description
1-(2-Methoxyphenyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C24H26N2O4S and its molecular weight is 438.54. The purity is usually 95%.
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Biological Activity
1-(2-Methoxyphenyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine is a compound of interest due to its potential biological activities. This article summarizes its biological activity, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a methoxyphenyl group and a sulfonyl moiety linked to an o-tolyloxyphenyl group. Its molecular formula is C18H22N2O4S with a molecular weight of approximately 366.44 g/mol. The presence of the methoxy group is significant for enhancing lipophilicity and biological activity.
Property | Value |
---|---|
Molecular Formula | C18H22N2O4S |
Molecular Weight | 366.44 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the piperazine moiety have shown effectiveness against various cancer cell lines by inhibiting key pathways involved in tumor growth and survival.
Case Study : A study evaluated the antitumor activity of piperazine derivatives, revealing that modifications at the para position of the phenyl ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Research has shown that piperazine derivatives can inhibit bacterial growth effectively. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Case Study : A series of piperazine-based compounds were tested against Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 16 µg/mL against Staphylococcus aureus .
Anti-inflammatory Activity
In addition to its antimicrobial effects, the compound exhibits anti-inflammatory properties. The presence of the sulfonyl group is believed to contribute to this activity by modulating inflammatory cytokine production.
Research Findings : In vitro studies demonstrated that the compound reduced nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds suggests that specific substitutions on the piperazine ring and phenyl groups significantly influence biological activity. For example:
- Methoxy Group : Enhances lipophilicity and may improve cellular uptake.
- Sulfonyl Moiety : Contributes to increased potency against tumor cells and bacteria.
Table 2: Summary of SAR Findings
Substitution | Effect |
---|---|
Methoxy on Phenyl | Increased lipophilicity |
Sulfonyl Group | Enhanced antitumor activity |
o-Tolyloxy Group | Improved antimicrobial efficacy |
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[4-(2-methylphenoxy)phenyl]sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-19-7-3-5-9-23(19)30-20-11-13-21(14-12-20)31(27,28)26-17-15-25(16-18-26)22-8-4-6-10-24(22)29-2/h3-14H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCONNADEPRGVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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